3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
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Overview
Description
3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a synthetic organic compound characterized by its unique structural features, including a fluorine atom, a methoxy group, and a thiophene ring attached to a cyclopropyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Thiophene Attachment: The thiophene ring is attached to the cyclopropyl group via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine precursor under basic conditions.
Final Functionalization: The fluorine and methoxy groups are introduced through electrophilic aromatic substitution reactions, using appropriate fluorinating and methoxylating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the selection of cost-effective reagents, efficient catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, depending on its interaction with biological targets.
Medicine
In medicinal chemistry, this compound is explored for drug development. Its structural features suggest potential as a pharmacophore for designing new therapeutic agents targeting specific enzymes or receptors.
Industry
Industrially, the compound could be used in the development of specialty chemicals, agrochemicals, or materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy group can enhance binding affinity and specificity, while the sulfonamide moiety may interact with active sites through hydrogen bonding or electrostatic interactions. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide: Lacks the fluorine atom, potentially altering its biological activity and binding properties.
3-fluoro-4-methoxybenzenesulfonamide: Lacks the cyclopropyl and thiophene groups, which may reduce its specificity and potency.
N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide: Lacks both the fluorine and methoxy groups, affecting its overall reactivity and interaction with biological targets.
Uniqueness
The unique combination of a fluorine atom, methoxy group, and thiophene ring in 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide enhances its potential for specific and potent biological activity. This structural uniqueness makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S2/c1-20-13-5-4-11(9-12(13)16)22(18,19)17-10-15(6-7-15)14-3-2-8-21-14/h2-5,8-9,17H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGRFKWAEDLGGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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